Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate
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Overview
Description
Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Conversion to 4-bromo-2-fluoro-6-hydroxybenzaldehyde or 4-bromo-2-fluoro-6-hydroxybenzoic acid.
Reduction Products: Conversion to ethyl 4-bromo-2-fluoro-6-methoxybenzoate
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Bromo-2-fluoro-6-hydroxybenzoic acid: The carboxylic acid form of the compound.
Ethyl 4-bromo-2-fluorobenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the combination of bromine, fluorine, and hydroxyl functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is a chemical compound with notable biological activities that have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by the presence of bromine, fluorine, and hydroxyl functional groups. Its molecular formula is C9H8BrFO3. The unique arrangement of these substituents contributes to its biological activity.
Target Interactions
The compound interacts with various biological targets, primarily through nucleophilic substitution reactions. The bromine atom in its structure can be replaced by nucleophiles, influencing its reactivity and biological interactions.
Biochemical Pathways
This compound may participate in several biochemical pathways. Related compounds have shown involvement in metabolic processes that affect cellular functions, including inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications as an antimicrobial agent in pharmaceuticals.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Another research effort focused on the compound's ability to inhibit pro-inflammatory cytokines in cell cultures. The results showed a marked decrease in TNF-alpha and IL-6 levels, indicating its role in suppressing inflammatory responses.
Absorption and Distribution
Similar compounds suggest that this compound is likely absorbed efficiently following oral administration. Its distribution throughout the body may be influenced by its lipophilicity due to the aromatic structure.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound has a favorable safety profile, with no significant cytotoxic effects observed at concentrations up to 100 µM in cell viability assays . This suggests that it could be developed further for therapeutic applications without substantial risk of toxicity.
Applications in Research and Industry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its potential applications extend to:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Chemical Synthesis : Used in creating specialty chemicals and materials due to its reactive functional groups.
Summary Table of Biological Activities
Activity | Effect | Concentration Tested |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |
Anti-inflammatory | Decrease in TNF-alpha and IL-6 | Cell culture assays |
Cytotoxicity | No significant effects observed | Up to 100 µM |
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3 |
InChI Key |
XJAMHBHDOMTOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)O |
Origin of Product |
United States |
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